molecular formula C15H9FO4 B158512 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- CAS No. 137374-74-4

4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-

Cat. No. B158512
CAS RN: 137374-74-4
M. Wt: 272.23 g/mol
InChI Key: HRRFNGSXGVNKIR-UHFFFAOYSA-N
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Description

The compound “4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-” is a derivative of 4H-1-benzopyran-4-one . It is used as an active ingredient in pharmaceutical compositions . The compound is also known by its synonyms 3-(2-Fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4h-chromen-4-one .


Molecular Structure Analysis

The molecular formula of the compound is C16H8F4O4 . Unfortunately, the specific structural details or the 3D conformation of the molecule are not provided in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of the compound is 340.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Flavonoid Isolation and Structural Analysis

  • The compound is related to flavonoids, as seen in a study where a similar molecule, a flavonoid, was isolated from traditional Chinese medicine, showcasing the structural intricacies and intermolecular hydrogen bonding within its molecular conformation (Geng et al., 2011).

Synthesis of Pharmaceutical Intermediates

  • A similar compound was identified as a key intermediate in the synthesis of Nebivolol, an antihypertensive agent. The synthesis process involved multiple steps including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, indicating the complexity and potential industrial applications of such compounds (Xin-zhi, 2007).

Fluorescent Probe Development

  • Flavonols, structurally related to 4H-1-Benzopyran-4-one, have been used as skeletons for the design of small-molecule fluorescent probes due to their unique environmental-sensitive dual emissions. This highlights the application of such compounds in creating probes for diverse sensing applications including the detection of ions, biological species, and environmental hazards (Qin et al., 2021).

Anti-estrogenic Properties

  • Analogues of 4H-1-Benzopyran-4-one were synthesized and evaluated for their estrogen receptor affinity and estrogen agonist-antagonist activities, indicating the potential use of these compounds in hormonal therapies and breast cancer treatment (Saeed et al., 1990).

Catalysis in Organic Synthesis

  • A study showcased the use of TiO2 NPs-Coated Carbon Nanotubes as a catalyst for the synthesis of derivatives of 2H-1-benzopyran, highlighting the role of such compounds in promoting green and efficient synthesis processes in organic chemistry (Abdolmohammadi, 2018).

Molecular Conformation and Stability Analysis

  • The compound is structurally similar to 3-Benzylchroman-4-ones, which are known for their therapeutic properties. Studies involving single-crystal X-ray crystallographic studies, DFT, Hirshfeld surface, and energy framework analysis shed light on the role of OH substitution in stabilizing their three-dimensional structures (Salam et al., 2021).

Mechanism of Action

The compound is used as an active ingredient in pharmaceutical compositions . It is reported to have excellent anti-inflammatory action, antipyretic and analgesic action, anti-arthritic action, and anti-allergic action . It is also mentioned that it scarcely exhibits ulcer-inducing action .

properties

IUPAC Name

3-(2-fluorophenoxy)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRFNGSXGVNKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160158
Record name 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137374-74-4
Record name 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137374744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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